Fusidate sodium

描述

Fusidate sodium, also known as sodium fusidate, is the sodium salt of fusidic acid. It is a steroid antibiotic derived from the fermentation broth of the fungus Fusidium coccineum. This compound is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) infections .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of fusidate sodium involves the following steps :

Dissolution: Fusidic acid is dissolved in a low alcohol solution, such as ethanol or methanol, to obtain a fusidic acid solution.

Crystallization: An ethyl acetate solution is added to the fusidic acid solution to induce crystallization of this compound.

Collection and Drying: The solid phase is collected and dried to obtain this compound crystals.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is designed to ensure high purity and yield, with careful control of reaction conditions to maintain the stability and quality of the final product .

化学反应分析

Types of Reactions

Fusidate sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of new derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

科学研究应用

Dermatological Applications

Sodium fusidate is widely used in treating skin infections due to its efficacy against bacteria that commonly infect wounds.

Topical Formulations

Recent studies have focused on enhancing the delivery and effectiveness of sodium fusidate through innovative formulations:

- Nanoemulgels : A study developed nanoemulgels incorporating sodium fusidate, which demonstrated improved antibacterial activity compared to conventional formulations. The nanoemulgels exhibited a particle size of approximately 200 nm and a polydispersity index of 0.3, indicating good stability and potential for enhanced skin penetration .

- Silver Nanoparticle Combinations : Another research effort investigated sodium fusidate-loaded silver nanoparticles in gel form for topical applications. This formulation showed favorable characteristics with a globular diameter of 668.2 nm and a pH of 6.2, suggesting its potential for treating skin infections while overcoming issues like drug resistance and poor penetration .

| Formulation Type | Particle Size (nm) | Polydispersity Index | pH |

|---|---|---|---|

| Sodium Fusidate Nanoemulgel | ~200 | 0.3 | N/A |

| Sodium Fusidate Silver Gel | 668.2 | 0.567 | 6.2 |

Surgical Applications

Sodium fusidate has been utilized in surgical settings, particularly for treating infections caused by Staphylococcus aureus.

Efficacy in Surgical Infections

A recent report highlighted the use of sodium fusidate for managing surgical infections, specifically those caused by resistant strains of Staphylococcus aureus. The findings indicated that sodium fusidate could be effective in reducing infection rates in postoperative patients .

Immunological Applications

Sodium fusidate has shown promise beyond its antibacterial properties, particularly in immunological contexts.

Treatment of Guillain-Barré Syndrome

A notable case study reported a patient with Guillain-Barré syndrome who responded positively to sodium fusidate treatment. The patient received a dosage of 1.5 g daily for one week, resulting in significant clinical improvement and a marked decrease in inflammatory cytokines associated with the syndrome .

Safety and Side Effects

While sodium fusidate is generally well-tolerated, some adverse reactions have been documented:

作用机制

Fusidate sodium exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby blocking the movement of the mRNA and halting protein synthesis . This action effectively stops bacterial growth and replication.

相似化合物的比较

Fusidate sodium is unique among antibiotics due to its steroid structure and specific mechanism of action. Similar compounds include :

Fusidic acid: The parent compound of this compound, used in similar applications.

Rifampicin: Another antibiotic used in combination with this compound to treat MRSA infections.

Vancomycin: An antibiotic used to treat severe bacterial infections, including those caused by MRSA.

This compound stands out due to its specific inhibition of EF-G and its effectiveness against resistant strains of Staphylococcus aureus.

生物活性

Fusidate sodium, a sodium salt of fusidic acid, is an antibiotic primarily used to treat infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis, which makes it effective against a variety of bacterial infections. This article explores the biological activity of this compound, including its pharmacological properties, clinical applications, and research findings.

Overview of this compound

This compound is derived from fusidic acid, a natural tetracyclic triterpene antibiotic produced by the fungus Fusidium coccineum. It exhibits potent antibacterial activity and is available in various formulations for oral, topical, and parenteral administration. The compound is particularly noted for its effectiveness against staphylococcal infections due to its unique mechanism that does not induce significant cross-resistance with other antibiotics .

This compound works by binding to elongation factor G (EF-G), which is crucial for bacterial protein synthesis. This binding inhibits the translocation step during protein synthesis, effectively stalling bacterial growth and replication. The compound's high protein-binding capacity (over 90% bioavailability) contributes to its pharmacokinetic profile but also leads to potential side effects such as hyperbilirubinemia .

Pharmacological Activities

Research has demonstrated that this compound possesses a wide range of biological activities beyond its antibacterial properties:

- Antimicrobial Activity : Effective against MRSA and other resistant strains.

- Antimalarial Activity : Exhibits activity against Plasmodium falciparum, showing potential as a lead compound for malaria treatment .

- Antituberculosis Activity : Some derivatives have shown promise in inhibiting Mycobacterium tuberculosis .

- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties, making it useful in treating inflammatory skin conditions .

Clinical Applications

This compound is commonly used in various clinical settings:

- Surgical Infections : It has been employed in the treatment of surgical infections caused by Staphylococcus aureus, particularly in cases where traditional antibiotics fail .

- Chronic Bone and Joint Infections : A study involving chronic suppressive therapy with this compound showed that 60% of patients experienced effective suppression of infections over a six-month period .

- Dermatological Conditions : Topical formulations have been utilized in veterinary medicine for skin infections in dogs and cats .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

- Surgical Infections : A study reported successful treatment outcomes in patients with surgical infections where this compound was the primary antimicrobial agent. The complexity of evaluating its efficacy due to surgical interventions was noted as a challenge .

- Chronic Infections : In a multi-center study involving 30 patients with refractory bone and joint infections, 60% achieved clinical success with this compound therapy. However, some patients developed decreasing susceptibility to the drug, indicating the need for combination therapy .

- Nanoemulgel Formulations : Recent research indicated that nanoemulgel formulations of fusidic acid and sodium fusidate enhanced antibacterial activity compared to standard formulations. These novel delivery systems showed improved stability and effectiveness against bacterial pathogens .

Comparative Table of Biological Activities

属性

Key on ui mechanism of action |

Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome. It also can inhibit chloramphenicol acetyltransferase enzymes. |

|---|---|

CAS 编号 |

751-94-0 |

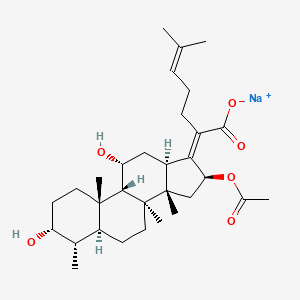

分子式 |

C31H48NaO6 |

分子量 |

539.7 g/mol |

IUPAC 名称 |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 |

InChI 键 |

ZUMDNSFJFSGPGY-JCJNLNMISA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

手性 SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.[Na] |

规范 SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.[Na] |

熔点 |

192.5 °C |

物理描述 |

Solid |

Pictograms |

Irritant |

相关CAS编号 |

751-94-0 (hydrochloride salt) |

溶解度 |

5.21e-03 g/L |

同义词 |

Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sodium Fusidate?

A1: Sodium Fusidate (also known as Fusidic Acid sodium salt) is a bacteriostatic antibiotic that primarily targets Gram-positive bacteria. [] It works by binding to bacterial elongation factor G (EF-G), preventing the translocation step in protein synthesis. [] This disrupts the formation of peptide bonds and inhibits bacterial growth.

Q2: What are the downstream effects of Sodium Fusidate's interaction with its target?

A2: By inhibiting EF-G, Sodium Fusidate prevents the movement of tRNA and mRNA through the ribosome, halting protein synthesis. [] This leads to the accumulation of stalled ribosomes, depletion of essential proteins, and ultimately, bacterial growth arrest.

Q3: What is the molecular formula and weight of Sodium Fusidate?

A3: Sodium Fusidate has the molecular formula C31H47NaO6 and a molecular weight of 538.7 g/mol.

Q4: Is there any spectroscopic data available for Sodium Fusidate?

A4: While the provided research papers don't offer extensive spectroscopic details, they mention utilizing techniques like HPLC and UV detection for analysis. [, , ] Further research in spectroscopic databases may yield more specific information.

Q5: What factors can affect the stability of Sodium Fusidate?

A6: Sodium Fusidate stability is influenced by oxygen and humidity. [] Oxidation can occur in low humidity environments, while hydrolysis of the C-16-O-acetyl group is more prevalent at high humidity levels.

Q6: Does Sodium Fusidate exhibit any catalytic properties?

A6: Sodium Fusidate is primarily recognized for its antibiotic properties rather than catalytic activity. Its mechanism revolves around binding and inhibiting a specific protein target involved in bacterial protein synthesis.

Q7: Have there been any computational studies on Sodium Fusidate?

A8: While the provided papers don't delve into computational studies, they lay the groundwork for future research. For instance, the proposed model for Sodium Fusidate's generation rate dependency on drug concentration could be further explored using computational techniques. []

Q8: What general SHE considerations apply to working with Sodium Fusidate?

A8: As with any pharmaceutical compound, handling Sodium Fusidate requires adherence to standard laboratory safety protocols. Researchers should consult relevant safety data sheets and follow appropriate handling, storage, and disposal procedures.

Q9: How is Sodium Fusidate absorbed and distributed in the body?

A12: Sodium Fusidate demonstrates good bioavailability after oral administration, reaching peak serum concentrations within 2-3 hours. [] It is well-distributed throughout the body, achieving therapeutic levels in various tissues and fluids.

Q10: What is the elimination half-life of Sodium Fusidate?

A13: The plasma half-life of Sodium Fusidate is approximately 5-6 hours. [] It is primarily excreted in the bile and undergoes minimal metabolism in the liver.

Q11: Has Sodium Fusidate shown efficacy in treating MRSA infections?

A14: Yes, research indicates that Sodium Fusidate is effective against Methicillin-resistant Staphylococcus aureus (MRSA) infections, particularly in orthopedic patients. [, ]

Q12: What types of wound healing models have been used to study Sodium Fusidate?

A15: Researchers have employed both incision and excision wound models in diabetic rats to evaluate the wound healing properties of Sodium Fusidate. []

Q13: Are there known mechanisms of resistance to Sodium Fusidate?

A16: While Sodium Fusidate resistance remains relatively low, mutations in the bacterial EF-G can confer resistance. [] Additionally, the emergence of resistant mutants has been observed after prolonged exposure to the drug.

Q14: What are some potential adverse effects associated with Sodium Fusidate?

A17: While generally well-tolerated, Sodium Fusidate can cause gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ] Additionally, allergic reactions, including contact dermatitis and, rarely, anaphylaxis, have been reported. [, ]

Q15: What drug delivery strategies could be explored for Sodium Fusidate?

A18: Research could focus on developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance the targeted delivery and efficacy of Sodium Fusidate. [, ]

Q16: What analytical methods are commonly used to quantify Sodium Fusidate?

A20: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Sodium Fusidate in various matrices. [, ]

Q17: What is the environmental impact of Sodium Fusidate?

A17: Specific data on the ecotoxicological effects of Sodium Fusidate are limited. Further research is needed to evaluate its potential impact on aquatic and terrestrial ecosystems.

Q18: What parameters are crucial for validating analytical methods for Sodium Fusidate?

A23: Validation of analytical methods, such as HPLC assays for Sodium Fusidate, should encompass parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification. []

Q19: How is the quality of Sodium Fusidate products ensured?

A19: Stringent quality control measures are employed throughout the manufacturing process of Sodium Fusidate, encompassing raw material testing, in-process controls, and finished product analysis to guarantee compliance with established standards.

Q20: When was Sodium Fusidate discovered and introduced as an antibiotic?

A25: Sodium Fusidate, isolated from Fusidium coccineum, was discovered in the 1960s and subsequently introduced as an antibiotic for treating Gram-positive bacterial infections. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。